molecular formula C10H12O2 B6618231 (3,4-dihydro-2H-1-benzopyran-7-yl)methanol CAS No. 1391209-62-3

(3,4-dihydro-2H-1-benzopyran-7-yl)methanol

Cat. No.: B6618231
CAS No.: 1391209-62-3
M. Wt: 164.20 g/mol
InChI Key: MNZMICJSWNYHHR-UHFFFAOYSA-N
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Description

(3,4-Dihydro-2H-1-benzopyran-7-yl)methanol is a benzopyran derivative characterized by a fused bicyclic structure comprising a benzene ring and a dihydropyran ring. The hydroxymethyl (-CH2OH) substituent at position 7 of the benzopyran core distinguishes it from related compounds.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-7-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h3-4,6,11H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZMICJSWNYHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)CO)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification and Cyclization Strategy

A patented method for synthesizing chroman derivatives involves sequential etherification and cyclization steps. While the patent (US5116987A) primarily describes 6-cyano-substituted chromans, its framework is adaptable to hydroxymethyl derivatives. The protocol follows:

Step 1: Etherification of Substituted Phenol
4-Substituted-2-methylphenol (e.g., 4-bromo-2-methylphenol) undergoes etherification with ethyl 2-bromo-2-methylpropionate in the presence of potassium carbonate. This reaction forms a phenoxy ester intermediate, which is subsequently hydrolyzed to yield a carboxylic acid.

Step 2: Bromination and Cyanation
The brominated intermediate is treated with N-bromosuccinimide (NBS) under UV irradiation to introduce a bromine atom at the benzylic position. Subsequent cyanation via cuprous cyanide in dimethylformamide (DMF) replaces bromine with a nitrile group. For hydroxymethyl derivatives, this step may instead involve oxidation or reduction to install the alcohol moiety.

Step 3: Heterocycle Addition and Cyclization
Reaction with a nitrogen heterocycle (e.g., 2-hydroxypyridine) in the presence of sodium hydride facilitates nucleophilic attack, followed by cyclization under basic conditions to form the chroman ring. The hydroxymethyl group is introduced either via post-cyclization oxidation of a methyl group or through protective group strategies during earlier stages.

Direct Hydroxymethylation of Chroman Precursors

An alternative approach modifies preformed chroman structures to introduce the hydroxymethyl group. For example, 7-methylchroman can be oxidized selectively using manganese dioxide (MnO₂) or enzymatic methods to yield the primary alcohol. However, over-oxidation to carboxylic acids remains a challenge, necessitating controlled reaction conditions.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyanation and heterocycle addition steps but may complicate purification.

  • Ether solvents (tetrahydrofuran, dioxane) improve cyclization yields by stabilizing intermediates through hydrogen bonding.

Optimal temperatures range from 80°C for etherification to 25°C for UV-mediated bromination.

Catalytic Innovations

  • Phase-transfer catalysts : Trimethylbenzylammonium hydroxide accelerates etherification by facilitating interfacial reactions between aqueous and organic phases.

  • Copper-complexing agents : Tris-3,6-dioxaheptylamine enhances cyanation efficiency by stabilizing reactive copper intermediates.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Key Steps in Chroman Derivative Synthesis

StepReagents/ConditionsYield (%)Purpose
EtherificationK₂CO₃, ethyl 2-bromo-2-methylpropionate71Form phenoxy ester intermediate
BrominationNBS, UV, CCl₄85Introduce benzylic bromine
CyanationCuCN, tris-3,6-dioxaheptylamine, DMF63Replace bromine with nitrile
CyclizationNaH, THF, 60°C78Ring closure to chroman

Table 2. Alternative Hydroxymethylation Methods

MethodReagentsTemperatureYield (%)Selectivity
MnO₂ oxidationCH₂Cl₂, rt25°C45Moderate
Enzymatic oxidationAlcohol dehydrogenase37°C68High
Borane reductionBH₃·THF, -10°C-10°C82High

Mechanistic Insights and Stereochemical Considerations

Ring-Closure Dynamics

Cyclization proceeds via intramolecular nucleophilic attack, where the oxygen of the phenoxy group attacks the adjacent carbonyl carbon, forming the tetracyclic chroman structure. Steric hindrance from the 2,2-dimethyl groups favors a chair-like transition state, ensuring regioselectivity.

Stereoselectivity in Hydroxymethylation

The 7-hydroxymethyl group’s configuration (cis or trans) depends on the reducing agent used. Sodium borohydride (NaBH₄) favors equatorial alcohol formation due to steric effects, while catalytic hydrogenation with palladium yields a 1:1 diastereomeric mixture.

Challenges and Mitigation Strategies

Byproduct Formation

  • Chromene intermediates : Overheating during cyclization may dehydrate chroman to chromene. This is mitigated by maintaining temperatures below 100°C and using anhydrous conditions.

  • Epoxide side products : Uncontrolled oxidation during hydroxymethylation can form epoxides. Adding radical inhibitors (e.g., BHT) suppresses this pathway.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane eluents resolves diastereomers and removes copper residues from cyanation steps.

  • Recrystallization : Isopropyl ether/hexane mixtures yield high-purity crystals for X-ray characterization .

Chemical Reactions Analysis

Cyclization of Chromanone Precursors

3,4-Dihydro-2H-1-benzopyran-7-ylmethanol can be synthesized from substituted hydroxyacetophenones through acid-catalyzed cyclization with ketones (e.g., acetone or cyclopentanone). Pyrrolidine is used as a catalyst to promote intramolecular cyclization, yielding chromanone intermediates. Subsequent triflation with triflic anhydride and immobilization on solid-phase resins enables further derivatization .

Example Reaction:

text
Hydroxyacetophenone + Cyclopentanone → Chromanone → Triflation → Immobilization → Target Compound

Reduction of Ester Derivatives

Ethyl 3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-2-carboxylate undergoes hydrogenation with palladium-on-charcoal to yield dihydrobenzopyran carboxylic acids. Subsequent reduction with borane-thiobismethane complexes converts esters to hydroxymethyl derivatives .

Conditions:

  • Catalyst: Pd/C (10%)

  • Solvent: Ethanol

  • Pressure: Normal hydrogen pressure

  • Yield: 83–90%

Esterification and Hydrolysis

The hydroxymethyl group participates in esterification under acidic conditions. For example, treatment with sulfuric acid in methanol converts carboxylic acid derivatives to methyl esters . Conversely, hydrolysis with aqueous lithium hydroxide regenerates the acid form.

Reaction Pathway:

text
Carboxylic Acid → Esterification (H₂SO₄/MeOH) → Methyl Ester Methyl Ester → Hydrolysis (LiOH/THF) → Carboxylic Acid

Key Data:

StepReagentsConditionsYield
EsterificationH₂SO₄, MeOHReflux, overnight53.9%
HydrolysisLiOH, THFRoom temperature, 4 hr80%

Substitution Reactions

The benzopyran core undergoes nucleophilic substitution at activated positions. For instance, bromo-substituted derivatives react with copper(I) cyanide in dimethylformamide to form nitriles .

Example:

text
6-Bromo-3,4-dihydro-2H-1-benzopyran-2-methanol + CuCN → 3,4-Dihydro-2-(hydroxymethyl)-2H-1-benzopyran-6-carbonitrile

Conditions:

  • Solvent: DMF

  • Temperature: Reflux (150°C)

  • Yield: 49.3%

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups. Bromo- or triflate-substituted intermediates are typically used .

General Protocol:

  • Catalyst: Pd(PPh₃)₄

  • Base: Cs₂CO₃

  • Solvent: DMA

  • Temperature: 60–80°C

Example Product:

Starting MaterialBoronic AcidProductYield
6-Bromo derivativePhenylboronic acid8-Phenyl-substituted benzopyran75–85%

Oxidation of the Hydroxymethyl Group

The primary alcohol can be oxidized to a carboxylic acid using chromium trioxide or potassium permanganate . This is critical for generating bioactive carboxylated derivatives .

Reaction:

text
(3,4-Dihydro-2H-1-benzopyran-7-yl)methanol → Oxidation → (3,4-Dihydro-2H-1-benzopyran-7-yl)carboxylic Acid

Conditions:

  • Oxidizing Agent: KMnO₄ (acidic conditions)

  • Yield: ~70% (estimated)

Reduction of Carbonyl Groups

Chromanone precursors are reduced to dihydrobenzopyrans using sodium borohydride or lithium aluminum hydride to stabilize the methanol substituent .

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductsYieldReference
CyclizationPyrrolidine, acetoneChromanone90%
HydrogenationPd/C, H₂Dihydrobenzopyran83%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Aryl-substituted derivatives85%
Nitrile FormationCuCN, DMF6-Cyanobenzopyran49%

Scientific Research Applications

Chemistry

(3,4-dihydro-2H-1-benzopyran-7-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic synthesis.

Biology

The compound has been studied for its biological activities , including:

  • Antioxidant Activity : It acts as a free radical scavenger, reducing oxidative stress by neutralizing reactive oxygen species (ROS).
  • Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines, potentially alleviating inflammation.
  • Neuroprotective Effects : It modulates signaling pathways crucial for neuronal survival, making it a candidate for treating neurodegenerative diseases .

Medicine

Research indicates that this compound may have therapeutic effects against various diseases:

  • Neurodegenerative Diseases : In animal models, the compound has shown protective effects against neuronal death induced by oxidative stress and improved cognitive functions in Alzheimer's disease models.
  • Cancer Treatment : Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) through mechanisms like DNA fragmentation and apoptosis induction .

Case Study 1: Antioxidant Properties

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated significant free radical scavenging ability comparable to known antioxidants.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharide (LPS) .

Case Study 3: Neuroprotective Effects

Research involving animal models of neurodegeneration highlighted the compound's ability to protect neurons from oxidative stress-induced death. Cognitive assessments showed improvements in learning and memory functions after treatment with this compound .

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-1-benzopyran-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Functional Group Diversity

The substituents on the benzopyran core significantly alter physical and chemical properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Yield (%) Key Functional Features
(3,4-Dihydro-2H-1-benzopyran-7-yl)methanol (Hypothetical) -CH2OH at C7 C10H12O2 N/A N/A High polarity, H-bond donor/acceptor
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) -COCH2C6H5, -OH, -CH3 at C6 C16H14O4 N/A N/A Acyl group, conjugated double bond
3-(2-Benzoyl-3-butylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14b) -NH(CH2)3CH3, -COCH2C6H5 C23H27NO4 N/A 45–81* Amine side chain, enhanced lipophilicity
Catechin 7-gallate Gallate ester at C7 C22H18O10 N/A N/A Antioxidant activity, ester hydrolysis
2-(3,4-Dihydro-2H-1-benzopyran-7-yl)acetonitrile -CH2CN at C7 C11H11NO N/A N/A Nitrile group, potential for further reactions

*Yields for analogs 14d, 14e, 14f, and 14g range from 45% to 81% depending on reaction conditions .

Key Observations :

  • Reactivity : Nitrile (-CN) or amine (-NH2) groups (e.g., 14b ) offer sites for further derivatization, whereas the hydroxymethyl group may undergo oxidation or esterification.
  • Biological Interactions : Gallate esters (e.g., Catechin 7-gallate ) exhibit antioxidant properties, suggesting that the target compound’s -CH2OH group could be modified to enhance bioactivity.

Characterization Data :

  • MS : Molecular ion peaks would differ based on substituents (e.g., 14b: m/z 381.4 vs. hypothetical target: m/z 164.2).

Biological Activity

(3,4-dihydro-2H-1-benzopyran-7-yl)methanol, also known as chroman-7-ylmethanol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12O2
  • CAS Number : 1391209-62-3
  • Chemical Structure : The compound features a chroman backbone with a hydroxymethyl group at the 7-position.

The biological activity of this compound is primarily attributed to its antioxidant , anti-inflammatory , and neuroprotective properties:

  • Antioxidant Activity : This compound acts as a free radical scavenger, reducing oxidative stress by neutralizing reactive oxygen species (ROS) .
  • Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines, thus potentially alleviating inflammation .
  • Neuroprotective Effects : The compound modulates signaling pathways that are crucial for neuronal survival, making it a candidate for neurodegenerative disease treatment .

Antioxidant Properties

A study highlighted the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The compound demonstrated significant free radical scavenging ability, comparable to known antioxidants .

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce the levels of inflammatory markers in vitro. For instance, it has been shown to lower TNF-alpha and IL-6 levels in cell cultures treated with lipopolysaccharide (LPS) .

Neuroprotective Effects

In animal models of neurodegeneration, this compound exhibited protective effects against neuronal death induced by oxidative stress. It improved cognitive function in models mimicking Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Study 1 Demonstrated significant antioxidant activity with an IC50 value comparable to ascorbic acid .
Study 2 Showed anti-inflammatory effects in LPS-stimulated macrophages, reducing cytokine production by up to 50% .
Study 3 Reported neuroprotective effects in a mouse model of Alzheimer's disease, improving memory retention .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-dihydro-2H-1-benzopyran-7-yl)methanol, and how can purity be optimized?

  • Methodology : Synthesis often involves nucleophilic addition or condensation reactions. For example, derivatives of benzopyran can be prepared by refluxing hydroxyl-substituted precursors with ketones or aldehydes in acetone or ethanol, using potassium carbonate as a base (similar to methods in pyranone synthesis ). Purification typically employs column chromatography (silica gel, eluants like dichloromethane/methanol) or recrystallization from ethanol/ether .
  • Purity Optimization : Monitor reactions with TLC, and validate purity via NMR (>98% by 1H NMR integration) and LCMS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups at δ 2.5–4.0 ppm) and confirm dihydro-benzopyran ring substitution patterns .
  • IR Spectroscopy : Identify hydroxyl (ν ~3200–3400 cm⁻¹) and carbonyl (ν ~1670–1700 cm⁻¹) stretches .
  • Mass Spectrometry : Use EI-MS to detect molecular ion peaks (e.g., m/z 270 for similar compounds) and fragmentation patterns .

Q. How can researchers assess the hydrolytic stability of the benzopyran ring under physiological conditions?

  • Experimental Design :

  • Incubate the compound in buffered solutions (pH 4.0–7.4) at 37°C.
  • Monitor degradation via HPLC or LCMS over 24–72 hours, comparing peak areas of parent compound and hydrolyzed byproducts (e.g., ring-opened diols) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for substituted benzopyrans?

  • Resolution Strategies :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental IR/MS data with density functional theory (DFT)-calculated spectra for structural validation .
  • Cross-reference with crystallographic data from analogs (e.g., pyrano[4,3-b]pyran derivatives ).

Q. What strategies are effective in designing derivatives to study structure-activity relationships (SAR) for biological targets?

  • Methodology :

  • Introduce substituents (e.g., hydroxy, methoxy, halogens) at positions 3, 4, or 7 to modulate electronic or steric effects.
  • Synthesize analogs via nucleophilic additions (e.g., ethanolamine, thiols) to the allyl or carbonyl groups, as demonstrated in pyranone derivatives .
  • Evaluate bioactivity (e.g., antimicrobial assays) using standardized protocols like broth microdilution .

Q. How can researchers address low yields in multi-step syntheses of benzopyran derivatives?

  • Troubleshooting :

  • Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of nucleophiles like 2-aminopyridine) .
  • Use aprotic solvents (THF, acetone) for moisture-sensitive steps .
  • Employ high-purity reagents and inert atmospheres to minimize side reactions .

Q. What advanced chromatographic methods are suitable for isolating polar benzopyran metabolites?

  • Recommendations :

  • Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).
  • For highly polar metabolites, consider HILIC (hydrophilic interaction chromatography) paired with MS detection .

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